REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].Cl.[C:11]1([CH3:21])[CH:16]=[CH:15][C:14]([NH:17][C:18]([NH2:20])=[O:19])=[CH:13][CH:12]=1>C(#N)C>[CH3:3][C:2]([NH:20][C:18]([NH:17][C:14]1[CH:15]=[CH:16][C:11]([CH3:21])=[CH:12][CH:13]=1)=[O:19])([CH3:1])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)NC(=O)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced at 0 to 10° C
|
Type
|
TEMPERATURE
|
Details
|
When the weight of the mixture increased by 1.8 g
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
After heating it for 4 hours at 40 ± 2° C.
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals were collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from 70% methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)(C)NC(=O)NC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |